5-Acetyl-1,2-dimethylimidazole

Descripción general

Descripción

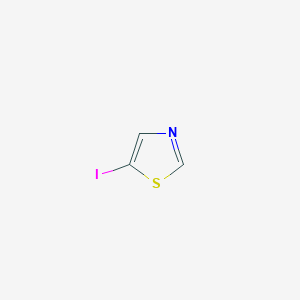

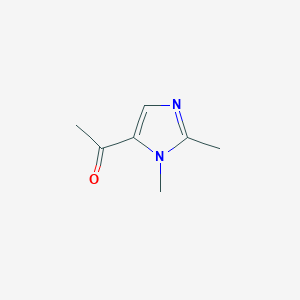

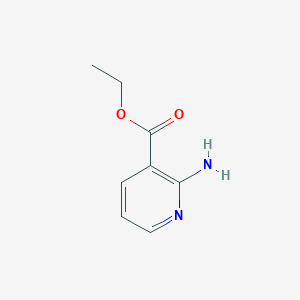

5-Acetyl-1,2-dimethylimidazole is a derivative of 1,2-Dimethylimidazole . 1,2-Dimethylimidazole is a five-membered heterocyclic compound that contains three carbon atoms, two nitrogen atoms, and four hydrogen atoms . It is also known as 1,3-diazole .

Synthesis Analysis

1,2-Dimethylimidazole can be synthesized through a method involving glyoxal, acetaldehyde, methylamine, and ammonia . Another method involves the quaternization of 1-methyl and/or 1,2-dimethylimidazole with appropriate 2-chloro-N-(fluorinatedphenyl)acetamides .Molecular Structure Analysis

The molecular formula of 1,2-Dimethylimidazole is C5H8N2 . It has an average mass of 96.130 Da and a monoisotopic mass of 96.068748 Da .Chemical Reactions Analysis

Imidazoles are key components to functional molecules that are used in a variety of everyday applications . They are valuable synthetic intermediates for the assembly of heterocyclic structures .Physical And Chemical Properties Analysis

1,2-Dimethylimidazole is a low melting solid that appears white to yellow . It has an odorless smell and a pH of 12.6 in a 10% aqueous solution . Its melting point ranges from 37 - 39 °C / 98.6 - 102.2 °F, and it has a boiling point of 205 °C / 401 °F at 760 mmHg .Aplicaciones Científicas De Investigación

Avcı et al. (2019) found that 5-acetyl-2,4-dimethylthiazole has potential as an antiproliferative and antibacterial agent, suggesting its utility in targeting VEGFR-2 and KAS III enzymes (Avcı, Dede, Bahçelī, & Varkal, 2019).

Mphahlele et al. (2020) demonstrated that 5-acetyl-2-aryl-6-hydroxybenzo[b]furans show potential as anti-diabetic agents, targeting enzymes like α-glucosidase, PTP1B, and β-secretase, and possibly offering anti-inflammatory properties (Mphahlele, Choong, Maluleka, & Gildenhuys, 2020).

Utaka et al. (1977) found that freezing internal rotation in 4-acetoxymethylbenzimidazoles increases intramolecular general base catalysis, with the 5-methyl derivative enhancing the rate constant significantly (Utaka, Takatsu, & Takeda, 1977).

Bowman and Taylor (1990) identified imidazol-5-yl radicals as reactive intermediates in reduction reactions, challenging previous beliefs about the generation of nitrite anions in the antimicrobial mode of action of 5-nitroimidazoles (Bowman & Taylor, 1990).

Nardi et al. (2017) presented a selective acetylation procedure using 1-acetylimidazole, achieving high regioselectivity and good yields for acetylating bioactive compounds in water, even with base-sensitive substrates (Nardi, Gioia, Costanzo, D. Nino, Maiuolo, Oliverio, Olivito, & Procopio, 2017).

Safety And Hazards

1,2-Dimethylimidazole is considered hazardous . It is harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, and causes serious eye damage . It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection when handling it .

Propiedades

IUPAC Name |

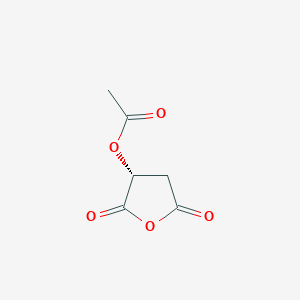

1-(2,3-dimethylimidazol-4-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-5(10)7-4-8-6(2)9(7)3/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGRRBYWUFAARCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(N1C)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00541903 | |

| Record name | 1-(1,2-Dimethyl-1H-imidazol-5-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00541903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Acetyl-1,2-dimethylimidazole | |

CAS RN |

103747-88-2 | |

| Record name | 1-(1,2-Dimethyl-1H-imidazol-5-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00541903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]amino]-3-phenylpropanoate](/img/structure/B27255.png)

![2-[2-[2-[2-[bis(carboxymethyl)amino]-5-[hydroxy-(6-nitro-1,3-benzodioxol-5-yl)methyl]phenoxy]ethoxy]-N-(carboxymethyl)-4-methylanilino]acetic acid](/img/structure/B27262.png)

![Tetrasodium;2-[[5-[3-[3-[[bis(carboxylatomethyl)amino]methyl]-4-hydroxy-2-methyl-5-propan-2-ylphenyl]-1,1-dioxo-2,1lambda6-benzoxathiol-3-yl]-2-hydroxy-6-methyl-3-propan-2-ylphenyl]methyl-(carboxylatomethyl)amino]acetate](/img/structure/B27272.png)